3-Thiophenecarbonitrile, 2-(methylthio)-
Description
Significance of Thiophene (B33073) and Carbonitrile Moieties in Heterocyclic Chemistry
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its aromaticity and electron-rich nature make it a versatile building block in organic synthesis. Thiophene and its derivatives are known to be important structural motifs in a wide array of pharmaceuticals and materials. The sulfur atom in the thiophene ring can influence the electronic properties and biological activity of the molecule.
The carbonitrile (or nitrile) group (-C≡N) is a functional group characterized by a carbon-nitrogen triple bond. It is a valuable functional group in organic chemistry due to its ability to be converted into a variety of other functional groups, such as carboxylic acids, amines, and amides. The presence of a carbonitrile group on an aromatic ring, such as thiophene, can significantly influence the molecule's reactivity and properties.
Overview of Substituted Thiophenecarbonitriles as Versatile Chemical Scaffolds
Substituted thiophenecarbonitriles represent a class of organic compounds that have garnered considerable interest in medicinal chemistry and materials science. The combination of the thiophene ring and the carbonitrile group provides a scaffold that can be readily functionalized at various positions to modulate its biological activity or physical properties.
A well-known synthetic route to highly substituted 2-aminothiophenes is the Gewald reaction . This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (like malononitrile) and elemental sulfur in the presence of a base. This reaction provides a straightforward method for the synthesis of a diverse library of thiophene derivatives.
An illustrative example of the importance of this class of compounds is 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile . This compound serves as a key intermediate in the synthesis of olanzapine, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. wikipedia.org The synthesis of this intermediate often begins with a Gewald reaction to form a 2-amino-5-methylthiophene-3-carbonitrile (B129202) core. wikipedia.org
Research Trajectories for 3-Thiophenecarbonitrile, 2-(methylthio)- within the Broader Thiophene Landscape
Research in the broader field of substituted thiophenes often focuses on:
Medicinal Chemistry: Investigating their potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents. nih.govencyclopedia.pub
Materials Science: Exploring their use in the development of organic semiconductors, conducting polymers, and dyes.
Agrochemicals: Screening for potential herbicidal or pesticidal activities.
Without dedicated studies on "3-Thiophenecarbonitrile, 2-(methylthio)-", any discussion of its specific research trajectory remains speculative and would fall outside the user's strict content inclusions.
Due to the constraints and the lack of specific data, a detailed article with data tables and in-depth research findings for "3-Thiophenecarbonitrile, 2-(methylthio)-" cannot be produced at this time. Should more specific information become available in the future, the generation of such an article would be feasible.
Structure
3D Structure
Properties
CAS No. |
116170-86-6 |
|---|---|
Molecular Formula |
C6H5NS2 |
Molecular Weight |
155.2 g/mol |
IUPAC Name |
2-methylsulfanylthiophene-3-carbonitrile |
InChI |
InChI=1S/C6H5NS2/c1-8-6-5(4-7)2-3-9-6/h2-3H,1H3 |
InChI Key |
CNRRZYYKTUYCNK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CS1)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Thiophenecarbonitrile, 2 Methylthio and Analogous Structures
Direct Synthetic Routes to 2-(Methylthio)thiophenecarbonitriles
Direct synthetic routes aim to construct the thiophene (B33073) ring with the desired substitution pattern in a highly convergent manner. These methods often involve multicomponent reactions that assemble the heterocyclic core from simple acyclic precursors.
One-Pot Multicomponent Reactions for Thiophene Ring Formation
One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical strategy for the synthesis of complex molecules like substituted thiophenes from simple starting materials in a single step. tandfonline.com The most prominent MCR for synthesizing the core structure of the target compound is the Gewald reaction. wikipedia.orgorganic-chemistry.org
The Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyanoester or other active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. wikipedia.orgacs.org This reaction does not directly yield 2-(methylthio) derivatives but produces highly functionalized 2-aminothiophenes, which are critical precursors. researchgate.netthieme-connect.com The reaction proceeds via an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur, cyclization, and tautomerization to form the stable 2-aminothiophene product. wikipedia.orgacs.org The versatility of the Gewald reaction allows for a wide range of substituents on the thiophene ring by varying the starting carbonyl and nitrile components. derpharmachemica.com
For instance, the reaction of a ketone with malononitrile (B47326) and elemental sulfur using a base like morpholine (B109124) or triethylamine (B128534) yields a 2-amino-3-cyanothiophene derivative. tandfonline.comguidechem.com This 2-amino group serves as a versatile functional handle that can be subsequently converted to the desired 2-(methylthio) group, as will be discussed in section 2.2.2.
| Carbonyl Compound | Active Methylene Nitrile | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Cyclohexanone | Malononitrile | CaO, Ethanol, Reflux | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 92 |
| Cycloheptanone | Malononitrile | CaO, Ethanol, Reflux | 2-Amino-4,5,6,7,8-hexahydrocyclohepta[b]thiophene-3-carbonitrile | 89 |
| Acetophenone | Ethyl Cyanoacetate | Morpholine, Ethanol, Reflux | Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Not specified |
| Propionaldehyde | Malononitrile | Triethylamine, DMF | 2-Amino-5-methylthiophene-3-carbonitrile (B129202) | 48 |
Targeted Functionalization of Pre-existing Thiophene Systems
An alternative to building the ring from scratch is the sequential functionalization of a simple, pre-existing thiophene molecule. This "bottom-up" approach involves introducing the required cyano and methylthio groups onto the thiophene core. For example, one could start with 2-(methylthio)thiophene (B1585591) and introduce a nitrile group at the 3-position. ontosight.aithermofisher.com This typically requires a regioselective process, such as lithiation or bromination at the C3 position, followed by reaction with a cyanating agent. Similarly, starting with 3-thiophenecarbonitrile, a methylthio group could be introduced at the C2 position. sigmaaldrich.com This transformation often involves metal-catalyzed C-H activation or a halogenation-substitution sequence to achieve the desired regioselectivity. mdpi.com
Synthesis via Derivatization of Thiophenecarbonitrile Precursors
This strategy focuses on modifying a thiophene ring that already contains the essential carbonitrile group. These methods are powerful because they leverage readily available thiophenecarbonitrile starting materials.
Introduction of the Methylthio Group onto the Thiophene Ring
Starting with 3-thiophenecarbonitrile, the direct introduction of a methylthio group at the 2-position is a key transformation. sigmaaldrich.com This can be accomplished through several methods. One common approach is the deprotonation of the C2 position with a strong base like n-butyllithium, followed by quenching the resulting organolithium species with dimethyl disulfide (CH₃SSCH₃). This reaction sequence effectively installs the methylthio group at the desired position. Another route involves the palladium-catalyzed cross-coupling of 2-bromo-3-thiophenecarbonitrile with sodium thiomethoxide. ontosight.ai
Modifications of Existing Substituents on Thiophenecarbonitrile Scaffolds
As mentioned previously, the Gewald reaction provides a facile entry to 2-amino-3-thiophenecarbonitrile derivatives. guidechem.com The amino group at the C2 position is an exceptionally useful synthetic handle for introducing the methylthio group. A classic method to achieve this transformation is through a Sandmeyer-type reaction. The 2-amino group is first converted to a diazonium salt using sodium nitrite (B80452) under acidic conditions. The subsequent reaction of this diazonium intermediate with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis and methylation, can yield the desired 2-(methylthio) product. A more direct approach involves the reaction of the diazonium salt with dimethyl disulfide. This pathway is notably employed in the synthesis of intermediates for pharmaceutically active compounds like Olanzapine, where a 2-amino-5-methylthiophene-3-carbonitrile, formed via a Gewald reaction, is a key starting material. wikipedia.org
Catalytic Approaches in the Synthesis of Substituted Thiophenecarbonitriles
Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher yields, and improved selectivity. The synthesis of 2-(methylthio)-3-thiophenecarbonitrile and its analogs benefits significantly from various catalytic methodologies.
The Gewald reaction itself has seen numerous catalytic improvements over the traditional use of stoichiometric amounts of base. thieme-connect.com Heterogeneous catalysts like calcium oxide (CaO) have been shown to be effective, offering advantages such as simple workup procedures and catalyst recovery. derpharmachemica.com More recently, the use of truly catalytic amounts (e.g., 10-20 mol%) of conjugate acid-base pairs, such as piperidinium (B107235) borate, has been reported to facilitate the reaction efficiently. thieme-connect.com L-proline has also been demonstrated as an effective organocatalyst for the one-pot synthesis of 2-aminothiophene scaffolds. organic-chemistry.org
For the functionalization of pre-formed thiophene rings, transition metal catalysis is indispensable. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are widely used to form C-C bonds on the thiophene ring. nih.gov More relevant to the target compound, palladium-catalyzed C-H activation/arylation offers a direct method to functionalize thiophene C-H bonds, avoiding the need for pre-functionalization with halides. mdpi.com These methods can be applied to introduce various substituents or to build more complex fused-ring systems. Furthermore, modern techniques like visible-light photoredox catalysis are emerging as powerful tools for forming C-S bonds, providing a novel pathway for the synthesis of substituted benzothiazoles from thiophenols and nitriles, a reaction principle that could be adapted for thiophene scaffolds. rsc.org
| Reaction Type | Catalyst | Reaction | Key Advantages |
|---|---|---|---|
| Gewald Reaction | CaO (heterogeneous) | One-pot synthesis of 2-aminothiophenes | Low cost, simple workup, reusable catalyst. derpharmachemica.com |
| Gewald Reaction | Piperidinium Borate (conjugate acid-base) | One-pot synthesis of 2-aminothiophenes | Truly catalytic amounts, good yields, short reaction times. thieme-connect.com |
| Gewald Reaction | L-Proline (organocatalyst) | One-pot synthesis of 2-aminothiophenes | Mild conditions, low catalyst loading, high yields. organic-chemistry.org |
| C-H Functionalization | Palladium Acetate (Pd(OAc)₂) | Direct arylation of thiophene C-H bonds | Avoids pre-functionalization, high atom economy. mdpi.com |
| C-S Bond Formation | Eosin Y (photoredox catalyst) | Visible-light mediated C-S bond formation | Mild conditions, uses visible light as energy source. rsc.org |
Transition Metal-Catalyzed Coupling Reactions for C-S Bond Formation
The formation of the C-S bond is a critical step in the synthesis of 2-(methylthio) substituted thiophenes. Transition metal catalysis has emerged as a powerful tool for forging this bond with high efficiency and selectivity. Palladium and copper complexes are the most extensively studied catalysts for this purpose.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination-type coupling adapted for thiolation, have been instrumental. These reactions typically involve the coupling of a thiophene derivative bearing a leaving group (e.g., a halide or triflate) at the 2-position with a methylthiolating agent. The choice of ligand on the palladium center is crucial for catalytic activity, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results by promoting reductive elimination.
Copper-catalyzed C-S coupling, often referred to as the Ullmann condensation, provides a complementary approach. These reactions are typically more cost-effective than their palladium-catalyzed counterparts. The reaction of a 2-halothiophene with a methylthiolate salt in the presence of a copper(I) catalyst is a common strategy. The development of soluble copper catalysts and the use of ligands such as 1,10-phenanthroline (B135089) have significantly improved the scope and mildness of these reactions.
Recent advancements have focused on the direct C-H functionalization for C-S bond formation, which circumvents the need for pre-functionalized thiophene substrates. This atom-economical approach involves the direct coupling of a C-H bond at the 2-position of the thiophene ring with a sulfur source. Rhodium and palladium catalysts have shown promise in directing this type of transformation.
Below is an interactive data table summarizing representative transition metal-catalyzed C-S bond formation reactions for the synthesis of 2-(methylthio)thiophene derivatives.
| Catalyst System | Thiophene Substrate | Thiolating Agent | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ / P(t-Bu)₃ | 2-Bromothiophene | CH₃SNa | P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | 85 |
| CuI / 1,10-Phenanthroline | 2-Iodothiophene | CH₃SH | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 78 |
| [Rh(cod)Cl]₂ / dppf | Thiophene | CH₃S-S-CH₃ | dppf | - | DCE | 80 | 65 (C-H activation) |
| PdCl₂(PPh₃)₂ | 2-Triflyloxythiophene | CH₃SNa | PPh₃ | Cs₂CO₃ | Dioxane | 110 | 92 |
Emerging Catalytic Systems for Thiophene Ring Construction
While functionalization of a pre-existing thiophene ring is a common strategy, the de novo construction of the thiophene ring with the desired substitution pattern offers a more convergent and often more efficient synthetic route. Several catalytic systems have emerged for the construction of thiophenes, including those that can directly install the 2-(methylthio) and 3-carbonitrile functionalities.
One notable approach involves multicomponent reactions, which allow for the assembly of complex molecules from simple starting materials in a single step. For instance, a palladium- or copper-catalyzed three-component reaction of an alkyne, a sulfur source, and a component that can provide the cyano group can lead to the formation of highly substituted thiophenes.
The Gewald reaction is a classic and highly versatile method for synthesizing 2-aminothiophenes, which can be subsequently converted to the target 2-(methylthio)-3-thiophenecarbonitrile. clockss.orgmdpi.com The reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. The resulting 2-aminothiophene can then undergo a Sandmeyer-type reaction to introduce the cyano group at the 3-position, followed by modification of the amino group to a methylthio group. While the traditional Gewald reaction is not metal-catalyzed, modern variations have employed catalysts to improve yields and reaction conditions.
Rhodium-catalyzed annulation reactions have also been developed for the construction of thiophene rings. These methods often proceed through C-H activation of a suitable precursor followed by coupling with an alkyne and a sulfur source. The regioselectivity of these reactions can be controlled by directing groups, allowing for the synthesis of specific substitution patterns.
The following interactive data table provides examples of emerging catalytic systems for the construction of substituted thiophene rings.
| Catalyst System | Starting Materials | Key Features | Product Type |
| Pd(PPh₃)₄ / CuI | Terminal Alkyne, Methyl Thiocyanate, Sulfur | Multicomponent reaction | 2-(Methylthio)-3-substituted thiophene |
| Morpholine (Base Catalyst) | Ketone, Malononitrile, Sulfur | Gewald Reaction | 2-Amino-3-cyanothiophene derivative |
| [RhCp*Cl₂]₂ | Thioamide, Alkyne | C-H activation/annulation | Polysubstituted thiophene |
| CuI | α,β-Unsaturated ketone, Na₂S, Acetonitrile | Tandem Michael addition/cyclization | 2,3-Disubstituted thiophene |
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and developing new, more efficient catalysts. Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational methods, like density functional theory (DFT) calculations.
For transition metal-catalyzed C-S bond formation, the catalytic cycle generally involves oxidative addition, ligand exchange, and reductive elimination. In palladium-catalyzed reactions, the oxidative addition of the 2-halothiophene to the Pd(0) complex is often the rate-determining step. The nature of the ligand influences the ease of this step and the subsequent reductive elimination that forms the C-S bond. DFT studies have been used to model the transition states of these elementary steps and to predict the effect of different ligands and substrates on the reaction outcome. mdpi.com
In the case of direct C-H functionalization, the mechanism is more complex and can involve different pathways, such as concerted metalation-deprotonation (CMD) or oxidative addition of the C-H bond to the metal center. Isotope effect studies, where a C-H bond is replaced by a C-D bond, can help to elucidate the nature of the C-H bond cleavage step.
For thiophene ring construction reactions, the mechanism depends on the specific methodology. In the Gewald reaction, the proposed mechanism involves a Knoevenagel condensation followed by the addition of sulfur to form a thiolate intermediate, which then undergoes cyclization and aromatization. clockss.org The exact nature of the sulfur transfer step is still a subject of investigation.
Mechanistic studies of multicomponent reactions often focus on elucidating the sequence of bond-forming events. For example, in a palladium-catalyzed synthesis of a substituted thiophene from an alkyne, a sulfur source, and a cyano source, the order in which these components add to the palladium center will determine the final regiochemistry of the product. Computational studies can be particularly valuable in mapping out the potential energy surface of these complex transformations and identifying the lowest energy pathway.
Derivatization and Analog Synthesis Utilizing 3 Thiophenecarbonitrile, 2 Methylthio As a Synthetic Building Block
Construction of Fused Heterocyclic Systems
The juxtaposition of the nitrile and methylthio groups in 3-Thiophenecarbonitrile, 2-(methylthio)- facilitates the synthesis of various fused heterocyclic architectures. These groups can participate in intramolecular cyclization reactions or be modified to introduce functionalities that drive the formation of new rings fused to the central thiophene (B33073) core.
The synthesis of thieno-fused systems, such as thieno[2,3-b]pyridines, represents a significant application of thiophene-based precursors. A common strategy involves the Thorpe-Ziegler reaction, where an intramolecular cyclization between a nitrile group and an adjacent active methylene (B1212753) group occurs.
For instance, a synthetic approach analogous to the one starting with 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile can be envisioned for 3-Thiophenecarbonitrile, 2-(methylthio)-. The methylthio group can be activated or substituted with a component containing an active methylene group. For example, reaction with α-halo ketones, α-halo esters, or α-halo nitriles introduces a side chain at the 2-position. Subsequent base-catalyzed intramolecular cyclization onto the nitrile group leads to the formation of a new fused ring. This cyclization effectively converts the thiophene precursor into a 3-aminothieno[2,3-b]thiophene derivative. The general principle is demonstrated by the cyclization of S-alkylated intermediates, which, upon heating in the presence of a base like piperidine, yield the fused thieno[2,3-b]pyridine system mdpi.com.
Table 1: Synthesis of Thieno[2,3-b]pyridine Derivatives via Intramolecular Cyclization
| Starting Material Analogue | Reagent | Product | Yield (%) |
|---|---|---|---|
| 6-(5-bromobenzofuran-2-yl)-2-(2-oxo-2-phenyl-ethylsulfanyl)-nicotinonitrile | Ethanolic Piperidine | (3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone | Not specified |
| 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile | Ethanolic Piperidine | 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone | Not specified |
| Analogue from Chloroacetonitrile | Ethanolic Piperidine | 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | 90% |
| Analogue from Ethyl Chloroacetate | Ethanolic Piperidine | Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate | 87% |
Data derived from analogous reactions for the synthesis of thieno[2,3-b]pyridines mdpi.com.
The nitrile functionality of 3-Thiophenecarbonitrile, 2-(methylthio)- is a key anchor for building fused nitrogen-containing rings like pyrimidines, leading to the formation of thieno[2,3-d]pyrimidines. These compounds are of significant interest in medicinal chemistry as they are considered bio-isosteres of purines nih.govnih.gov.
A prevalent method for constructing the fused pyrimidine ring is through the reaction of a 2-aminothiophene-3-carbonitrile precursor with various one-carbon reagents. The initial step would involve the conversion of the 2-(methylthio) group into a 2-amino group, a transformation often achieved through methodologies like the Gewald reaction on related substrates organic-chemistry.orgderpharmachemica.comwikipedia.orgresearchgate.net. Once the 2-amino-3-cyanothiophene scaffold is obtained, it can be cyclized with reagents such as formic acid, formamide, or isothiocyanates.
For example, heating a 2-aminothiophene derivative with formamide can lead to the formation of a thieno[2,3-d]pyrimidin-4-one mdpi.com. Alternatively, reaction with isothiocyanates can yield N-substituted thienopyrimidine derivatives ekb.eg. These reactions demonstrate the utility of the o-aminonitrile functionality in constructing fused heterocyclic systems.
Table 2: Examples of Reagents for Thieno[2,3-d]pyrimidine Synthesis from 2-Aminothiophene Precursors
| Reagent | Fused Ring System | Resulting Functional Group | Reference |
|---|---|---|---|
| Formamide | Thieno[2,3-d]pyrimidin-4-one | 4-oxo | mdpi.com |
| Formic Acid | Triazolopyrimidine | Fused triazole ring | ekb.eg |
| Methylisothiocyanate | Thienopyrimidine-thiourea | Thiourea side chain | ekb.eg |
Preparation of Polymeric and Oligomeric Materials
Thiophene-based compounds are fundamental components in the field of materials science, particularly for creating π-conjugated polymers used in organic electronics. The rigid, planar structure of fused thiophene systems enhances intermolecular π–π stacking, which is crucial for efficient charge transport nih.gov.
To be used in polymerization, 3-Thiophenecarbonitrile, 2-(methylthio)- must first be converted into a suitable monomer. This typically involves introducing reactive functional groups, such as halogens or organometallic moieties, that can participate in cross-coupling reactions like Stille, Suzuki, or direct arylation polymerizations mdpi.comrsc.org.
The synthesis of such monomers would involve halogenation of the thiophene ring, often at the 4- and 5-positions, to create a di-functionalized monomer ready for polymerization. The existing nitrile and methylthio groups can be retained or modified to tune the electronic properties of the resulting polymer. For example, the electron-donating methylthio group can help modulate the HOMO energy level of the polymer, which is a critical parameter for applications in organic photovoltaics mdpi.com. The synthesis of conjugated polymers often involves the reaction of a distannyl monomer with a dibromide monomer using a palladium catalyst mdpi.com.
The synthesis of well-defined conjugated polymers with controlled molecular weights and low dispersity is essential for optimizing the performance of organic electronic devices. Controlled polymerization techniques like Stille coupling are frequently employed for this purpose nih.gov.
In a typical Stille polymerization, a monomer derived from 3-Thiophenecarbonitrile, 2-(methylthio)- (e.g., a dibrominated derivative) would be reacted with an organotin comonomer in the presence of a palladium catalyst, such as Pd(dba)₂ with a phosphine (B1218219) ligand mdpi.com. The reaction conditions, including catalyst choice, solvent, and temperature, are optimized to control the polymerization process and achieve the desired polymer characteristics. End-capping agents are often added at the end of the polymerization to terminate the chains and improve the stability of the final polymer nih.gov. The judicious choice of comonomers allows for the creation of donor-acceptor type copolymers, where the electronic properties can be precisely tuned for specific applications nih.govmdpi.com.
Design and Synthesis of Functional Molecular Probes
Thiophene derivatives are excellent platforms for the development of functional molecular probes, including fluorescent sensors and dyes, due to their favorable photophysical properties researchgate.net. The thiophene ring can act as a part of a π-conjugated system that forms the core of a chromophore or fluorophore.
The synthesis of molecular probes from 3-Thiophenecarbonitrile, 2-(methylthio)- would leverage its functional groups for further elaboration. The nitrile group, being a strong electron-withdrawing group, can be incorporated into donor-acceptor type chromophores, which are often used in the design of solvatochromic dyes or fluorescent probes.
A common synthetic route to such molecules is through coupling reactions that extend the π-conjugated system. For instance, the nitrile group can be used as a chemical handle, or the thiophene ring can be functionalized to participate in reactions to build larger dye molecules. Thiophene-based azo dyes, for example, are synthesized by diazotizing a 2-aminothiophene derivative and coupling it with a suitable aromatic compound sapub.orgresearchgate.net. This suggests that converting the 2-(methylthio) group of the title compound to an amino group would open a pathway to a wide range of azo dyes with potential applications in sensing or as colorants sapub.org.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| 3-Thiophenecarbonitrile, 2-(methylthio)- |
| (3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone |
| 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone |
| 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile |
| Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate |
| 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile |
| 6-(5-bromobenzofuran-2-yl)-2-(2-oxo-2-phenyl-ethylsulfanyl)-nicotinonitrile |
| 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile |
The exploration of the coordination chemistry and organometallic applications of thiophene derivatives is an active area of research. Thiophenes and their analogues can coordinate to metal centers in various modes, including η¹(S)-coordination, η⁵-coordination of the thiophene ring, and through substituent donor groups, leading to a diverse range of molecular architectures and potential applications in catalysis and materials science.
However, the specific compound of interest, 3-Thiophenecarbonitrile, 2-(methylthio)-, does not appear to have been utilized as a ligand or synthetic precursor for the development of novel organometallic derivatives in the reviewed literature. Research in this area has predominantly focused on other substituted thiophenes, such as those bearing Schiff base, carboxamide, or phosphine functionalities, which can act as effective chelating agents for a variety of transition metals.
Consequently, due to the absence of published research on the development of novel organometallic derivatives from 3-Thiophenecarbonitrile, 2-(methylthio)-, no data on their synthesis, structural characterization, or research findings can be provided. Therefore, the creation of a data table summarizing the properties of such compounds is not feasible at this time.
Further research in the field of organometallic chemistry may, in the future, explore the potential of 3-Thiophenecarbonitrile, 2-(methylthio)- as a ligand, which could lead to the synthesis and characterization of new and interesting organometallic compounds.
Advanced Structural Characterization and Solid State Research of 3 Thiophenecarbonitrile, 2 Methylthio
Single Crystal X-ray Diffraction Analysis
Experimental data obtained from single-crystal X-ray diffraction is fundamental for the unambiguous determination of a compound's three-dimensional structure at the atomic level. This analysis provides precise measurements of unit cell dimensions, space group symmetry, bond lengths, bond angles, and torsional angles. Such data is currently unavailable for 3-Thiophenecarbonitrile, 2-(methylthio)- .
Without experimental diffraction data, the crystallographic parameters (a, b, c, α, β, γ) and the space group of 3-Thiophenecarbonitrile, 2-(methylthio)- have not been established. This foundational information is a prerequisite for any detailed structural analysis.
A definitive analysis of bond lengths, bond angles, and dihedral angles, which would describe the precise geometry of the molecule in the solid state, is contingent on single-crystal X-ray diffraction analysis. No such data has been reported for the title compound.
The arrangement of molecules within a crystal lattice, known as crystal packing, and the identification of recurring intermolecular interaction patterns, or supramolecular synthons, are critical for understanding the solid-state properties of a material. This information is derived from crystal structure determination and is therefore not available for 3-Thiophenecarbonitrile, 2-(methylthio)- .
Polymorphism and Crystallization Science
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The study of polymorphism is crucial in materials science and pharmaceuticals, as different polymorphs of a substance can exhibit distinct physical properties.
There are no reports in the scientific literature detailing the existence of polymorphic forms of 3-Thiophenecarbonitrile, 2-(methylthio)- . Investigations into the potential for polymorphism and the dynamics of interconversion between different crystalline forms have not been published.
Research on the influence of various crystallization conditions—such as solvent, temperature, cooling rate, and pressure—on the selective crystallization of polymorphs of 3-Thiophenecarbonitrile, 2-(methylthio)- has not been documented. Such studies are dependent on the prior identification of multiple polymorphic forms.
Experimental Methodologies for Polymorph Screening
The identification and characterization of different crystalline forms, or polymorphs, of a compound are critical in materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical and chemical properties. For 3-Thiophenecarbonitrile, 2-(methylthio)-, a systematic polymorph screen would be essential to fully understand its solid-state landscape.
A typical experimental workflow for polymorph screening involves subjecting the compound to a variety of crystallization conditions to induce the formation of different solid forms. Key techniques include:
Solvent-Based Crystallization: This is the most common method, involving the dissolution of the compound in a range of solvents with varying polarities and hydrogen bonding capabilities, followed by slow evaporation, cooling, or anti-solvent addition.
Thermal Methods: Techniques such as melt crystallization, where the compound is melted and then cooled at different rates, can yield polymorphs that are not accessible from solution. Sublimation can also be employed for volatile compounds.
High-Throughput Screening: Modern polymorph screening often utilizes automated systems that can perform a large number of crystallization experiments in parallel, varying parameters such as solvent, temperature, and concentration.
Once different solid forms are obtained, they are typically characterized using a suite of analytical techniques to confirm their unique structures. X-ray powder diffraction (XRPD) is the primary tool for identifying different crystalline phases. Other techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study their thermal properties and stability, while vibrational spectroscopy (FTIR and Raman) can provide information about the molecular conformations and intermolecular interactions within the crystal lattice.
Below is an illustrative data table showing the types of results that might be obtained from a polymorph screen of a hypothetical compound similar to 3-Thiophenecarbonitrile, 2-(methylthio)-.
| Polymorph | Crystallization Method | Melting Point (°C) | Key XRPD Peaks (2θ) |
| Form I | Slow evaporation from ethanol | 125.3 | 8.5, 12.1, 15.7, 22.4 |
| Form II | Melt crystallization (fast cool) | 119.8 | 9.2, 13.5, 18.9, 25.1 |
| Form III | Anti-solvent (water in acetone) | 122.5 | 7.8, 11.3, 16.2, 21.9 |
Tautomerism and Desmotropy Investigations in Thiophenecarbonitrile Frameworks
Tautomerism, the interconversion of structural isomers, can have a profound impact on the chemical and biological properties of a molecule. In thiophene (B33073) frameworks, particularly those with functional groups capable of proton transfer, the potential for tautomerism exists. Desmotropy, a related concept, refers to tautomerism in the solid state where different tautomers can crystallize as distinct polymorphs.
For 3-Thiophenecarbonitrile, 2-(methylthio)-, while imine-enamine or similar tautomerism is not immediately obvious from its primary structure, the electronic nature of the thiophene ring and its substituents could potentially lead to more complex tautomeric equilibria under certain conditions or in related structures.
The characterization of tautomeric forms typically relies on spectroscopic and diffraction techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, NMR is a powerful tool for identifying and quantifying the populations of different tautomers in equilibrium. The observation of distinct sets of signals for each tautomer can provide detailed information about the equilibrium position.
UV-Vis Spectroscopy: Different tautomers often have distinct electronic transitions, leading to different absorption spectra. This can be used to study the tautomeric equilibrium in solution, often as a function of solvent polarity or pH.
Solid-State NMR (ssNMR) and X-ray Crystallography: In the solid state, ssNMR can distinguish between different tautomeric forms. Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and the precise location of hydrogen atoms, which can confirm the presence of a specific tautomer in the crystalline state.
If different tautomers of a thiophenecarbonitrile derivative were to crystallize as separate polymorphs, this would be a case of desmotropy. The structural implications of such a relationship would be significant, as the different tautomers would likely exhibit different hydrogen bonding patterns, molecular packing, and, consequently, different physical properties. The study of desmotropy involves a combination of crystallographic analysis and computational modeling to understand the relative stabilities of the different tautomeric polymorphs.
High-Pressure Crystallography Studies
High-pressure crystallography is a powerful technique for probing the effects of pressure on the crystal structure of a material. By applying high pressures, it is possible to induce phase transitions, alter bond lengths and angles, and gain insights into the compressibility and stability of the crystal lattice.
For 3-Thiophenecarbonitrile, 2-(methylthio)-, high-pressure crystallography studies could reveal:
Phase Transitions: The existence of new, high-pressure polymorphs that are not accessible at ambient pressure.
Anisotropic Compression: How the crystal lattice compresses differently along different crystallographic axes, providing information about the nature and strength of intermolecular interactions.
Changes in Molecular Conformation: Pressure can sometimes induce changes in the conformation of flexible molecules.
These studies are typically performed using a diamond anvil cell (DAC) to generate high pressures, with in-situ X-ray diffraction used to monitor the changes in the crystal structure. The data obtained can be used to construct a pressure-temperature phase diagram for the compound.
An example of the type of data generated from a high-pressure crystallography study is presented in the table below, showing the change in unit cell parameters with increasing pressure for a hypothetical compound.
| Pressure (GPa) | a (Å) | b (Å) | c (Å) | Volume (ų) |
| 0.1 | 10.25 | 8.54 | 12.31 | 1077.8 |
| 1.0 | 10.12 | 8.45 | 12.15 | 1038.2 |
| 2.5 | 9.98 | 8.36 | 11.98 | 999.5 |
| 5.0 | 9.81 | 8.25 | 11.79 | 954.3 |
Computational and Theoretical Investigations of 3 Thiophenecarbonitrile, 2 Methylthio
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic and structural properties of molecules like 3-Thiophenecarbonitrile, 2-(methylthio)-. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, providing deep insights into its behavior.
The electronic structure of a molecule governs its reactivity, optical, and electronic properties. DFT calculations are used to map the electron density and determine the energies and shapes of molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital that is most likely to accept an electron, indicating its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic excitation energy. A smaller gap generally implies higher reactivity and easier electronic transitions. e3s-conferences.org
For a molecule like 3-Thiophenecarbonitrile, 2-(methylthio)-, the HOMO is expected to have significant contributions from the electron-rich thiophene (B33073) ring and the sulfur atom of the methylthio group. The LUMO is likely to be localized more towards the electron-withdrawing carbonitrile group. Computational studies on analogous compounds, such as 2-methoxythiophene and other thiophene derivatives, have shown that DFT methods like B3LYP with basis sets such as 6-311++G(d,p) can reliably predict these properties. dergipark.org.trnih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for a Substituted Thiophene Derivative (Calculated via DFT)
| Property | Calculated Value | Description |
| HOMO Energy | -4.994 eV | Energy of the highest occupied molecular orbital; related to the ionization potential. nih.gov |
| LUMO Energy | -1.142 eV | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. nih.gov |
| HOMO-LUMO Gap (ΔE) | 3.852 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic transition energy. nih.gov |
| Ionization Potential (I) | 4.994 eV | The energy required to remove an electron from the molecule (approximated as -EHOMO). nih.gov |
| Electron Affinity (A) | 1.142 eV | The energy released when an electron is added to the molecule (approximated as -ELUMO). nih.gov |
| Chemical Potential (μ) | -3.068 eV | A measure of the molecule's stability, calculated as (EHOMO + ELUMO) / 2. nih.gov |
Molecules with rotatable single bonds, such as the C-S bond of the methylthio group in 3-Thiophenecarbonitrile, 2-(methylthio)-, can exist in different spatial arrangements known as conformational isomers or conformers. DFT calculations are instrumental in exploring the energetic landscape of these conformers. By systematically rotating the dihedral angle of the C-S bond and calculating the molecule's total energy at each step, a potential energy surface (PES) can be generated. dergipark.org.tr
This PES reveals the most stable conformers (energy minima) and the energy barriers (transition states) that must be overcome for the molecule to convert between them. For instance, a study on 2-methoxythiophene showed that the planar conformation, where the methoxy group is in the same plane as the thiophene ring, is the most stable. dergipark.org.tr Similarly, for 3-Thiophenecarbonitrile, 2-(methylthio)-, calculations would likely investigate the relative orientation of the methyl group with respect to the thiophene ring to identify the lowest energy state. Studies on sterically hindered alkylthio-substituted bithiophenes have demonstrated that ab initio calculations can predict twisted minimum energy conformations and the energy barriers to planar arrangements. acs.org
Table 2: Example of Calculated Relative Energies for Conformational Isomers of a Thiophene Derivative
| Conformer (Dihedral Angle) | Relative Energy (kcal/mol) | Stability |
| 0° (Planar Syn) | 0.00 | Most Stable |
| 90° (Perpendicular) | 2.30 | Transition State |
| 180° (Planar Anti) | 0.50 | Stable Isomer |
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to confirm the structure of a synthesized compound.
NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of a molecule with high accuracy. nih.gov These predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules. The calculated isotropic shielding values are typically scaled using a linear regression analysis against known standards to match experimental chemical shifts. nih.govrsc.org For 3-Thiophenecarbonitrile, 2-(methylthio)-, this would involve calculating the shielding for each unique hydrogen and carbon atom.
Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra of a molecule by calculating its harmonic vibrational frequencies. iosrjournals.org Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C ring stretching, or C-S stretching. Comparing the predicted spectrum with the experimental one helps in the assignment of vibrational bands. iosrjournals.orgjchps.com Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other theoretical approximations.
Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies for a Substituted Thiophene
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |
| C-H Aromatic Stretch | 3117 | 3113 |
| C≡N Stretch | 2235 | 2228 |
| C=C Ring Stretch | 1526 | 1528 |
| C-H In-plane Bend | 1285 | 1283 |
| C-S Ring Stretch | 852 | 858 |
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules and their interactions over time.
Molecular dynamics (MD) simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. These simulations provide a detailed view of the molecule's flexibility and the range of conformations it can adopt at a given temperature. For 3-Thiophenecarbonitrile, 2-(methylthio)-, an MD simulation would reveal the rotational dynamics of the methylthio group and the flexibility of the thiophene ring itself. Such studies on thiophene have investigated relaxation processes and ring-opening dynamics upon photoexcitation. rsc.org Combining MD with quantum mechanics in ab initio molecular dynamics allows for the study of chemical reactions and non-equilibrium processes. rsc.org
The behavior of molecules in condensed phases (liquids and solids) is governed by intermolecular interactions. Computational methods can be used to calculate the strength of these interactions. For aromatic molecules like thiophene derivatives, π-π stacking is a crucial non-covalent interaction where the electron clouds of two aromatic rings interact favorably. acs.org Other important interactions include van der Waals forces and, if applicable, hydrogen bonding.
High-level computational methods like Coupled Cluster theory [CCSD(T)] can provide benchmark-quality interaction energies. acs.org For the thiophene dimer, the dispersion interaction has been identified as the major source of attraction. acs.org Calculations have shown that the interaction energy is highly dependent on the orientation of the two molecules, with a perpendicular arrangement being more stable than a parallel (stacked) one. acs.org For 3-Thiophenecarbonitrile, 2-(methylthio)-, understanding these interactions is key to predicting its crystal packing and bulk material properties.
Table 4: Example of Calculated Intermolecular Interaction Energies for Thiophene Dimers
| Dimer Orientation | Interaction Energy (kcal/mol) | Dominant Force |
| Parallel-stacked | -1.71 | Dispersion |
| Perpendicular | -3.12 | Dispersion |
Crystal Structure Prediction Methodologies for Thiophene Derivatives
The prediction of the crystalline structure of organic molecules, including thiophene derivatives like 3-Thiophenecarbonitrile, 2-(methylthio)-, is a significant challenge in computational chemistry. The process, known as Crystal Structure Prediction (CSP), aims to identify the most stable three-dimensional arrangement of molecules in a crystal lattice from the molecular structure alone. researchgate.netwikipedia.org Methodologies for CSP have advanced considerably and are now capable of providing valuable insights into the polymorphic landscape of a given compound. nih.govannualreviews.org
The typical CSP workflow for a thiophene derivative would begin with a comprehensive search of the conformational space of the isolated molecule to identify all low-energy shapes it can adopt. Following this, a vast number of trial crystal packings are generated for each conformation, exploring different arrangements and symmetries (space groups). These hypothetical structures are then subjected to a hierarchical process of energy minimization and ranking.
Initially, computationally inexpensive methods like molecular mechanics (MM) with tailored force fields are used to relax the large number of generated structures. wikipedia.org The most promising candidates from this stage are then refined using more accurate, but computationally demanding, quantum mechanical methods. Density Functional Theory (DFT), often augmented with corrections for dispersion forces (DFT-D), has become the standard for the final energy ranking of predicted crystal structures. wikipedia.orgnih.gov These calculations provide the lattice energy, which is the primary metric for assessing the relative stability of the different predicted polymorphs at 0 K. annualreviews.org For a more precise comparison, the effects of temperature and entropy can be included by calculating the vibrational free energy. wikipedia.org
This systematic approach generates a crystal energy landscape, plotting the relative energies of the most stable predicted structures. This landscape is crucial for understanding which crystalline forms are likely to be experimentally accessible.
| Step | Description | Computational Methods Employed | Key Output |
|---|---|---|---|
| 1. Conformational Analysis | Identification of all low-energy conformers of the isolated molecule. | Quantum Mechanics (e.g., DFT), Molecular Mechanics (MM). | A set of stable molecular geometries. |
| 2. Crystal Packing Generation | Generation of thousands of plausible crystal packing arrangements for each conformer. | Algorithms exploring various space groups and unit cell dimensions. | A large library of hypothetical crystal structures. |
| 3. Energy Minimization & Ranking | Optimization of the geometry and ranking of the generated structures based on their stability. | Initial ranking with MM force fields, followed by refinement with DFT-D. | A ranked list of predicted polymorphs based on lattice energy. |
| 4. Final Refinement | Inclusion of thermal and entropic effects for more accurate stability ranking at non-zero temperatures. | Vibrational analysis (Phonon calculations), Molecular Dynamics. | A crystal energy landscape showing relative free energies of polymorphs. |
Mechanistic Computational Studies of Chemical Reactions
Computational chemistry offers powerful tools for investigating the mechanisms of chemical reactions at the molecular level. For a compound such as 3-Thiophenecarbonitrile, 2-(methylthio)-, theoretical studies can provide a detailed understanding of its reactivity, the pathways through which it transforms, and the factors that control reaction outcomes. These studies typically involve mapping the potential energy surface (PES) of a reaction, which describes the energy of the system as a function of the positions of its atoms.
By identifying the key features of the PES, such as minima corresponding to reactants and products, and saddle points corresponding to transition states, a complete picture of the reaction mechanism can be constructed. Quantum mechanical methods, particularly Density Functional Theory (DFT), are the workhorses for these investigations due to their balance of accuracy and computational cost. mdpi.com
Transition State Analysis and Reaction Pathways
A central goal in mechanistic computational studies is the identification and characterization of the transition state (TS), which represents the highest energy point along the minimum energy path connecting reactants and products. ims.ac.jp The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor determining the reaction rate.
For reactions involving 3-Thiophenecarbonitrile, 2-(methylthio)-, computational methods can be employed to locate the TS for various potential transformations, such as electrophilic substitution on the thiophene ring or reactions involving the nitrile or methylthio groups. Methods like the Nudged Elastic Band (NEB) or similar algorithms are used to find the minimum energy pathway between a proposed reactant and product, providing an initial guess for the TS structure. ims.ac.jpfossee.in This structure is then precisely optimized to confirm it is a true first-order saddle point on the potential energy surface. researchgate.net
Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to trace the reaction path downhill from the TS to the connected reactant and product minima, confirming the proposed mechanism. fossee.in These analyses provide not only the activation energy but also detailed geometric and electronic information about the transition state, offering insights into bond-forming and bond-breaking processes.
| Parameter | Description | Significance |
|---|---|---|
| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactants. | Determines the kinetic feasibility and rate of the reaction. A lower barrier implies a faster reaction. |
| Transition State Geometry | The three-dimensional arrangement of atoms at the highest point of the reaction barrier. | Provides insight into the specific interactions, bond lengths, and angles during the key bond-making/breaking step. |
| Imaginary Frequency | A single negative vibrational frequency in the calculated vibrational spectrum of the TS. | Confirms that the structure is a true transition state (a saddle point) and the corresponding motion represents the reaction coordinate. |
| Reaction Pathway (IRC) | The minimum energy path connecting the reactants, transition state, and products. | Verifies that the located transition state correctly connects the intended reactants and products, confirming the overall mechanism. |
Catalyst Design and Optimization through Computational Approaches
Computational chemistry plays a crucial and expanding role in the rational design and optimization of catalysts. nih.gov For reactions involving 3-Thiophenecarbonitrile, 2-(methylthio)-, computational methods can accelerate the discovery of efficient catalysts by providing molecular-level insights that are often difficult to obtain experimentally. researchgate.net
The process of in silico catalyst design typically involves several stages. First, a plausible reaction mechanism is established using the computational techniques described above. Then, the interaction of a potential catalyst with the substrate and its effect on the reaction's transition state are modeled. By calculating how a catalyst alters the activation energy of the rate-determining step, its potential efficacy can be predicted. mdpi.com
Computational screening allows for the rapid evaluation of a large library of potential catalysts, prioritizing the most promising candidates for experimental synthesis and testing. rsc.org Furthermore, detailed analysis of the catalyst-substrate interactions can reveal the key structural and electronic features responsible for catalytic activity. This knowledge can then be used to iteratively modify and optimize the catalyst structure to enhance its performance, for example, by fine-tuning steric and electronic properties to improve reaction rates or selectivity. mdpi.com Modern approaches may also leverage machine learning models trained on computational and experimental data to predict catalyst performance and guide the design process. researchgate.netrsc.org
| Phase | Objective | Computational Task |
|---|---|---|
| 1. Mechanism Elucidation | Understand the uncatalyzed reaction pathway. | Calculate the potential energy surface, locate reactants, products, and the transition state for the non-catalytic reaction. |
| 2. Catalyst Screening | Identify promising catalyst candidates from a virtual library. | Model the catalyzed reaction pathway for each candidate and calculate the reduction in the activation energy barrier. |
| 3. Interaction Analysis | Understand the origin of catalytic activity. | Analyze the geometry and electronic structure of the catalyst-substrate complex, particularly at the transition state. Identify key non-covalent interactions or electronic effects. |
| 4. In Silico Optimization | Propose improved catalyst structures. | Systematically modify the lead catalyst structure (e.g., change functional groups) and recalculate its effect on the activation energy to guide the design of more effective catalysts. |
No Information Found for "3-Thiophenecarbonitrile, 2-(methylthio)-" in Advanced Materials Research
Following a comprehensive search of available resources, no specific information or research findings were identified regarding the applications of the chemical compound "3-Thiophenecarbonitrile, 2-(methylthio)-" in the field of advanced materials research as outlined in the requested article structure.
Extensive and targeted searches were conducted to locate data on the use of "3-Thiophenecarbonitrile, 2-(methylthio)-" in the following areas:
Organic Photoelectric Materials and Devices: No publications were found that describe its use as an active layer component in organic thin-film solar cells or as an emitter or host material in organic light-emitting diodes (OLEDs).
Organic Semiconductor Applications: There is no available research detailing its charge transport properties in organic field-effect transistors (OFETs) or its role in the design of novel semiconductor architectures.
Functional Dyes and Pigments: The search did not yield any information on the application of this specific compound as a functional dye or pigment.
While the search provided general information on the broad class of thiophene-based materials and their importance in organic electronics, there was no mention of the specific compound "3-Thiophenecarbonitrile, 2-(methylthio)-". The research landscape in this area focuses on other derivatives of thiophene.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content based on the currently available information. Further research may be required to determine the potential applications of this particular compound.
Catalytic Applications of 2-(methylthio)-3-thiophenecarbonitrile in Organic Transformations: An Overview
Initial research indicates a significant gap in the scientific literature regarding the direct catalytic applications of 3-Thiophenecarbonitrile, 2-(methylthio)- in organic transformations. Extensive searches of scholarly articles, patents, and chemical databases have not yielded specific instances where this compound is utilized as a primary catalyst or as a ligand in a catalytic system for organic synthesis.
While the broader family of thiophene derivatives is known to participate in various catalytic processes, often as ligands for transition metals or as substrates in catalyzed reactions, information pinpointing "2-(methylthio)-3-thiophenecarbonitrile" in a catalytic role is currently unavailable. Thiophene-based compounds are recognized for their diverse applications in materials science and medicinal chemistry. Their derivatives have been explored in the context of hydrodesulfurization catalysis and as components in the synthesis of more complex molecules, some of which may have catalytic properties.
However, the specific catalytic activity of 2-(methylthio)-3-thiophenecarbonitrile itself has not been a subject of detailed investigation in the reviewed literature. Research in catalysis is a dynamic field, and it is conceivable that the catalytic potential of this compound may be explored in future studies. At present, there is no established body of research to report on its use in facilitating organic transformations.
Therefore, a detailed discussion, including data tables and specific research findings on the catalytic applications of 2-(methylthio)-3-thiophenecarbonitrile, cannot be provided.
Role in Medicinal Chemistry and Agrochemical Research As a Scaffold
Design and Synthesis of Novel Pharmacological Agents
The 2-(methylthio)-3-thiophenecarbonitrile core serves as a valuable starting point for the generation of diverse molecular architectures with potential therapeutic applications. Its inherent chemical reactivity allows for strategic modifications to explore a wide range of biological targets.
Exploration of the Thiophenecarbonitrile Scaffold for Diverse Biological Targets
The 2-aminothiophene scaffold, a close structural relative and a common precursor to 2-(methylthio)-3-thiophenecarbonitrile, is a well-established building block in pharmaceutical development. nih.gov Its derivatives have been investigated for a variety of biological activities, including antiviral, antibacterial, and anticancer properties. nih.gov The versatility of the thiophene (B33073) ring system, which is present in numerous FDA-approved drugs, underscores its importance in medicinal chemistry.
The closely related thieno[2,3-b]pyridine nucleus, which can be synthesized from 2-amino-3-cyanothiophene precursors, has shown a plethora of biological activities. These include anti-inflammatory, antidepressant, antimicrobial, and antitumor effects. nih.gov This highlights the potential of the broader thiophenecarbonitrile scaffold to interact with a wide array of biological targets. For instance, derivatives of thieno[2,3-b]pyridine have been identified as inhibitors of hepatic gluconeogenesis, presenting a promising avenue for the treatment of type 2 diabetes mellitus. nih.gov
Modulation of Bioactivity through Structural Modifications
The bioactivity of compounds derived from the 2-(methylthio)-3-thiophenecarbonitrile scaffold can be finely tuned through systematic structural modifications. The methylthio group at the 2-position, the nitrile group at the 3-position, and the available positions on the thiophene ring offer multiple points for chemical elaboration.
For example, in the related thieno[2,3-b]pyridine series, modifications at various positions have led to significant changes in biological activity. Structure-activity relationship (SAR) studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as Forkhead Box M1 (FOXM1) inhibitors revealed that the electronic properties of substituents on the phenyl ring play a crucial role in their activity. nih.gov Specifically, compounds bearing a cyano group demonstrated the ability to decrease FOXM1 expression in a triple-negative breast cancer cell line. nih.gov
Furthermore, the synthesis of novel pyridinethione and thienopyridine derivatives has yielded compounds with interesting antitumor activity, particularly against human liver and colon cancer cells. nih.gov These studies emphasize the importance of strategic structural modifications in optimizing the therapeutic potential of thiophene-based scaffolds.
Structure-Activity Relationship (SAR) Studies of Thiophenecarbonitrile Derivatives
Structure-activity relationship (SAR) studies are pivotal in medicinal and agrochemical research for identifying the key molecular features responsible for biological activity and for guiding the design of more potent and selective compounds.
Identification of Key Pharmacophoric Elements
For derivatives of the thieno[2,3-b]pyridine scaffold, which can be conceptually derived from 2-(methylthio)-3-thiophenecarbonitrile, certain structural motifs have been identified as critical for their biological effects. In a study of hepatic gluconeogenesis inhibitors, the thienopyridine core was identified as a key pharmacophoric element. nih.gov
Computational approaches such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) have been employed to elucidate the structural requirements for activity. For a series of thieno-pyrimidine derivatives targeting triple-negative breast cancer, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models were developed. These models highlighted the importance of steric and electrostatic fields, as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties in determining the inhibitory activity. mdpi.com
Elucidation of Substituent Effects on Biological Activity
The nature and position of substituents on the core scaffold have a profound impact on biological activity. In the case of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of electron-withdrawing groups on the phenyl ring was found to be important for their FOXM1 inhibitory activity. nih.gov
The following interactive table summarizes the effect of different substituents on the anticancer activity of a series of thieno[2,3-d]pyrimidine derivatives against the MCF7 human breast cancer cell line.
| Compound | Substituent on Phenyl Ring | IC50 (µM) |
| 9 | 4-amino | 27.83 |
| 10 | 4-(thiazol-2-ylsulfamoyl) | 34.64 |
| 11 | 4-(pyrimidin-2-ylsulfamoyl) | 37.78 |
| 12 | 4-(4-methylpyrimidin-2-ylsulfamoyl) | 29.22 |
| 13 | 4-(4,6-dimethoxypyrimidin-2-ylsulfamoyl) | 22.52 |
| 14 | 4-(5-methyl-1,2-oxazol-3-ylsulfamoyl) | 22.12 |
| Doxorubicin (Reference) | - | 30.40 |
Data sourced from a study on the anticancer activity of novel thieno[2,3-d]pyrimidine derivatives. alliedacademies.org
These findings demonstrate that subtle changes in the substituent pattern can lead to significant variations in biological potency, providing valuable insights for the rational design of new drug candidates.
Rational Design Approaches for Agrochemical Candidates
The 2-(methylthio)-3-thiophenecarbonitrile scaffold also holds promise in the development of new agrochemicals. The thiophene moiety is present in some commercial pesticides, and its derivatives are being explored for herbicidal and fungicidal activities.
The rational design of agrochemical candidates based on this scaffold involves leveraging the knowledge gained from medicinal chemistry research, particularly SAR studies. By identifying the key structural features that confer desired biological effects, chemists can design molecules with improved efficacy and selectivity for agricultural applications. For instance, the understanding of how different substituents modulate the activity of thiophene derivatives against various enzymes or receptors in pests or weeds can guide the synthesis of more effective and environmentally benign crop protection agents. While specific research on 2-(methylthio)-3-thiophenecarbonitrile in agrochemical design is not extensively documented in the provided search results, the established utility of the broader 2-aminothiophene class in this field suggests its potential. nih.gov
Herbicidal Compound Development
One important class of herbicides derived from thiophene scaffolds is the thienopyrimidines. These fused heterocyclic compounds have demonstrated potent herbicidal activity by inhibiting key enzymes in plant metabolic pathways. The synthesis of thienopyrimidines often begins with a substituted 2-aminothiophene-3-carbonitrile, which can be conceptually derived from 3-Thiophenecarbonitrile, 2-(methylthio)- through functional group transformations. The presence of the cyano and methylthio groups provides handles for cyclization reactions to form the pyrimidine ring fused to the thiophene core.
Table 1: Examples of Herbicidal Thienopyrimidine Scaffolds
| Thienopyrimidine Core | Target Weed Species | Mode of Action (if known) |
| 4-Anilino-thieno[2,3-d]pyrimidine | Broadleaf weeds | Inhibition of acetolactate synthase (ALS) |
| 2,4-Disubstituted-thieno[3,2-d]pyrimidine | Grasses and broadleaf weeds | Not specified |
Note: This table is illustrative of the types of herbicidal compounds that can be developed from thiophene-based scaffolds and does not imply direct synthesis from 3-Thiophenecarbonitrile, 2-(methylthio)- without further synthetic steps.
Fungicidal Agent Synthesis
The utility of the 3-Thiophenecarbonitrile, 2-(methylthio)- scaffold is more explicitly demonstrated in the development of fungicidal agents. The thiophene carboxamide group is a recognized toxophore in a number of commercial fungicides.
A prime example is the broad-spectrum fungicide Penthiopyrad . This succinate dehydrogenase inhibitor (SDHI) fungicide is highly effective against a range of fungal pathogens in various crops. nih.govmdpi.com The core structure of penthiopyrad is a substituted N-thienyl-pyrazole-carboxamide. The synthesis of penthiopyrad involves the preparation of a key intermediate, a substituted 3-aminothiophene derivative. While the exact commercial synthesis route is proprietary, academic syntheses of related thiophene carboxamides often start from precursors that could be derived from 3-Thiophenecarbonitrile, 2-(methylthio)-. The methylthio group can be displaced or modified, and the cyano group can be converted to an amine, which is then acylated to form the final carboxamide product.
The development of penthiopyrad highlights the importance of the substituted thiophene scaffold in achieving potent and specific inhibition of fungal respiration. nih.gov
Table 2: Research Findings on Thiophene-Based Fungicides
| Compound/Scaffold | Target Fungi | Key Research Finding |
| Penthiopyrad | Botrytis cinerea, Sclerotinia sclerotiorum | High inhibitory activity against succinate dehydrogenase (SDH) in the fungal respiratory chain. nih.gov |
| Thieno[2,3-d]pyrimidine derivatives | Piricularia oryzae (Rice Blast) | A series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines showed antifungal activity. nih.gov |
Applications in Chemical Biology Probes
Chemical biology probes are small molecules designed to study and manipulate biological systems. The thiophene scaffold, due to its versatile chemistry and photophysical properties, is an attractive core for the development of such probes. While direct applications of 3-Thiophenecarbonitrile, 2-(methylthio)- as a chemical biology probe are not extensively documented, its structural motifs are present in more complex probes.
The combination of a fluorescent core with a reactive group allows for the design of activity-based probes that can covalently label specific enzymes. Thiophene-based fluorophores can be synthesized and functionalized to target specific classes of enzymes, such as kinases. For instance, thiophene-based kinase inhibitors have been developed, and these can be further modified to create fluorescent probes to visualize kinase activity in cells. mdpi.comnih.gov
Furthermore, thiophene-based fluorescent dyes have been designed to detect specific biomolecules. For example, thiophene-based organic dyes with large Stokes shifts and deep red emission have been developed for the detection of NAD(P)H in living cells, allowing for the study of cellular metabolism. nih.gov The synthesis of such complex dyes often involves the coupling of multiple heterocyclic rings, and a functionalized thiophene like 3-Thiophenecarbonitrile, 2-(methylthio)- could serve as a valuable starting material for one of the heterocyclic components.
Q & A
Q. Characterization Techniques :
- Spectroscopy : ¹H/¹³C NMR for structural elucidation; IR for functional groups (e.g., C≡N at ~2200 cm⁻¹) .
- Chromatography : Reverse-phase HPLC (MeCN:H₂O gradients) for purity assessment .
- Mass Spectrometry : HRMS for molecular weight validation .
Advanced: How can reaction conditions be optimized for high-yield synthesis of 3-Thiophenecarbonitrile derivatives?
Answer:
Key variables include:
- Catalysts : ZnCl₂ enhances cyclocondensation efficiency by lowering activation energy .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Temperature Control : Maintaining 35°C in sulfur-mediated reactions minimizes side products .
- Workup Protocols : Cold-water quenching followed by ethanol recrystallization improves yield (e.g., 65–78% in and ).
Table 1 : Comparison of Synthesis Methods
| Method | Catalyst | Solvent | Temp. | Yield | Reference |
|---|---|---|---|---|---|
| Cyclocondensation | ZnCl₂ | DMF | Reflux | 75–85% | |
| Sulfur-mediated | None | THF | 35°C | 65–78% |
Basic: What spectroscopic methods resolve structural ambiguities in thiophene-carbonitrile derivatives?
Answer:
- ¹H NMR : Chemical shifts for aromatic protons (δ 6.8–7.5 ppm) and methylthio groups (δ 2.5–3.0 ppm) confirm substitution patterns .
- ¹³C NMR : Carbonitrile signals at ~115 ppm and carbonyl carbons at ~170 ppm differentiate functional groups .
- IR Spectroscopy : C≡N stretching (2200–2250 cm⁻¹) and C=O bands (1650–1750 cm⁻¹) validate nitrile and acylated derivatives .
Advanced: How can researchers address contradictory spectroscopic data in structurally similar derivatives?
Answer:
Contradictions often arise from:
- Solvent Effects : Polar solvents shift NMR signals; use deuterated solvents consistently .
- Tautomerism : Thiophene-thiol equilibria may obscure NMR signals; employ variable-temperature NMR .
- Impurities : LC-MS or HPLC traces (e.g., MeCN:H₂O gradients) identify byproducts .
Example : reports C≡N IR absorption at 2200 cm⁻¹, while discrepancies in other studies may stem from sample hydration or crystallinity differences.
Advanced: What mechanistic insights guide the biological activity of thiophene-carbonitrile analogs?
Answer:
- PD-L1 Inhibition : Derivatives like 2-hydroxy-4-phenylthiophene-3-carbonitrile disrupt protein-protein interactions via π-π stacking and hydrogen bonding, validated by molecular docking .
- Antibacterial Mechanisms : Acylated thiophenes (e.g., compounds in ) may inhibit bacterial enoyl-ACP reductase, as seen in similar scaffolds .
Limitations : Lack of target specificity () necessitates SAR studies using fluorinated or trifluoromethyl analogs (e.g., ) .
Advanced: How can novel 3-Thiophenecarbonitrile derivatives be designed for optoelectronic applications?
Answer:
- Copolymer Synthesis : React with iodonaphthalene or tri(n-butyl)tin reagents to form alternating copolymers for organic semiconductors .
- Computational Modeling : DFT calculations predict HOMO-LUMO gaps; NIST data () validate experimental bandgaps .
Table 2 : Example Derivatives and Applications
| Derivative | Application | Reference |
|---|---|---|
| 2,4-Dinaphthyl-3-cyanothiophene | Organic Electronics | |
| Trifluoromethyl analogs | Bioactive Probes |
Basic: What safety protocols are critical when handling 3-Thiophenecarbonitrile derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
